2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it has two phenolic groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-hydroxyphenylthiosemicarbazide. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole compound. The reaction conditions usually require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Scientific Research Applications
2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The triazolothiadiazole core can interact with nucleic acids and proteins, affecting their function and stability. These interactions can modulate various biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methanol
- 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
- 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
Uniqueness
The uniqueness of 2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol lies in its dual phenolic groups and the fused triazolothiadiazole ring system. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12N4O2S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C15H12N4O2S/c20-10-7-5-9(6-8-10)13-16-17-15-19(13)18-14(22-15)11-3-1-2-4-12(11)21/h1-8,14,18,20-21H |
InChI Key |
OMINKIHHXKZDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NN3C(=NN=C3S2)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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